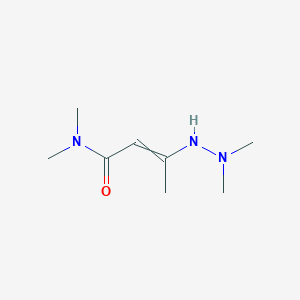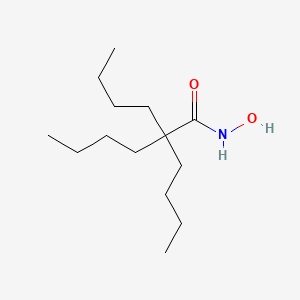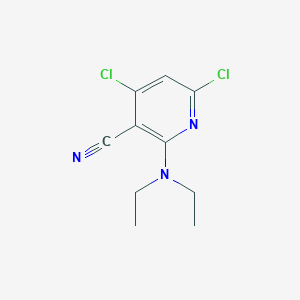
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is a chemical compound that features a hydrazine functional group attached to a butenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable butenamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets. The hydrazine group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: Shares the hydrazine functional group but differs in its overall structure.
2,2-Dimethylhydrazinylidene-pentanedioic acid: Another hydrazine derivative with distinct chemical properties.
Uniqueness
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of hydrazine and butenamide functionalities sets it apart from other similar compounds.
Propiedades
Número CAS |
56582-09-3 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C8H17N3O/c1-7(9-11(4)5)6-8(12)10(2)3/h6,9H,1-5H3 |
Clave InChI |
HNZIGNLIXDEBOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)N(C)C)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)









